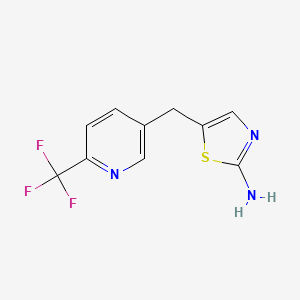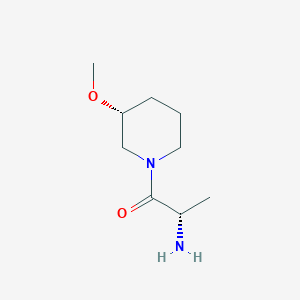
4-Tert-butyl cinnamaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENAL is an organic compound characterized by its unique structure, which includes a tert-butyl group and a methyl group attached to a phenyl ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENAL typically involves the aldol condensation reaction. This reaction is carried out between 4-tert-butyl-2-methylbenzaldehyde and acetaldehyde in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of (2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENAL may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENAL undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 3-(4-TERT-BUTYL-2-METHYLPHENYL)PROPANOIC ACID
Reduction: 3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENOL
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENAL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENAL involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENOL: The reduced form of the compound.
3-(4-TERT-BUTYL-2-METHYLPHENYL)PROPANOIC ACID: The oxidized form of the compound.
4-TERT-BUTYL-2-METHYLBENZALDEHYDE: The starting material for the synthesis.
Uniqueness
(2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENAL is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a tert-butyl group, a methyl group, and an aldehyde functional group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H18O |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(E)-3-(4-tert-butyl-2-methylphenyl)prop-2-enal |
InChI |
InChI=1S/C14H18O/c1-11-10-13(14(2,3)4)8-7-12(11)6-5-9-15/h5-10H,1-4H3/b6-5+ |
InChI Key |
CYWMBZBRXXZCFS-AATRIKPKSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)/C=C/C=O |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


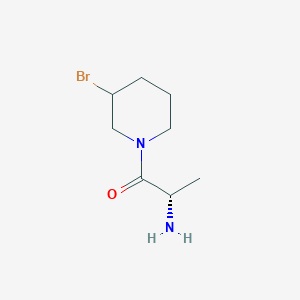
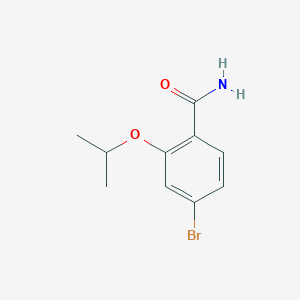
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755722.png)
![(3R)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B11755753.png)
![8-Methyl-1,8-diazaspiro[5.5]undecane](/img/structure/B11755759.png)

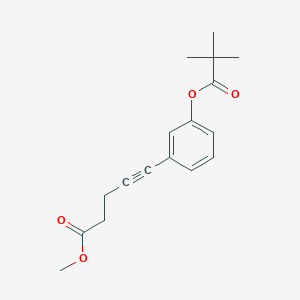
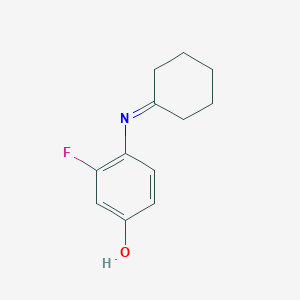
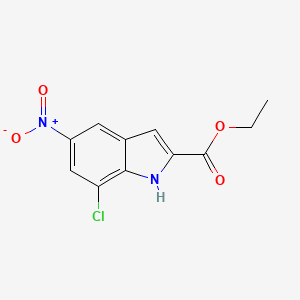
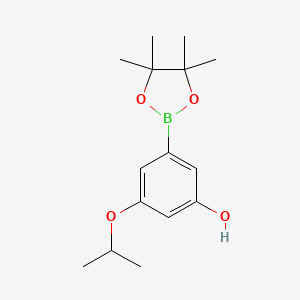
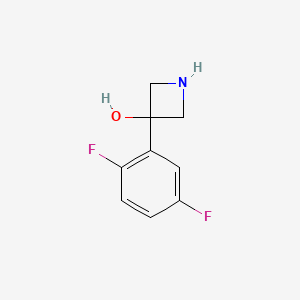
![(1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane](/img/structure/B11755791.png)
